N-(2-ethylbutyl)-1-methylpiperidin-4-amine

Description

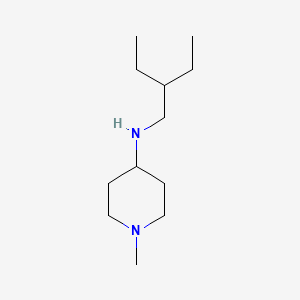

Structure

3D Structure

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-(2-ethylbutyl)-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2/c1-4-11(5-2)10-13-12-6-8-14(3)9-7-12/h11-13H,4-10H2,1-3H3 |

InChI Key |

CYCFRDMMLRBNDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNC1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Ethylbutyl 1 Methylpiperidin 4 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-(2-ethylbutyl)-1-methylpiperidin-4-amine identifies the primary C-N bond formed during the final synthetic steps. Disconnection of the bond between the secondary amine and the piperidine (B6355638) ring suggests two key precursors: the 1-methylpiperidin-4-amine core and a 2-ethylbutyl synthon, typically 2-ethylbutanal (B1361351) or a related halide.

Synthesis of the 1-Methylpiperidin-4-amine Core

The synthesis of the 1-methylpiperidin-4-amine core is a critical first stage. A common and efficient starting material for this is 1-methyl-4-piperidone (B142233). nih.gov This precursor can be converted to the target amine through several established methods, primarily involving the formation of an intermediate, which is subsequently reduced.

One major pathway is reductive amination. This involves reacting 1-methyl-4-piperidone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the primary amine. For instance, a related synthesis of 1-benzylpiperidin-4-amine is achieved by reacting 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. researchgate.net A similar strategy can be applied using 1-methyl-4-piperidone.

Alternatively, the synthesis can proceed through an oxime intermediate. 1-methyl-4-piperidone is reacted with hydroxylamine (B1172632) to form 1-methylpiperidin-4-one oxime. This oxime can then be reduced to 1-methylpiperidin-4-amine using various reducing agents, such as catalytic hydrogenation with H₂/Pd-C.

A different approach involves starting with a protected piperidone, such as 1-Boc-4-piperidone. Reductive amination followed by N-methylation and deprotection would also yield the desired core structure. For example, a synthesis described in the literature involves dissolving a protected N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine in a methanol (B129727) solution with formic acid and using 10% Pd/C for catalytic hydrogenation to yield 4-amino-1-methylpiperidine. chemicalbook.com

Introduction of the 2-Ethylbutyl Moiety

The introduction of the 2-ethylbutyl group onto the 1-methylpiperidin-4-amine core is most commonly achieved via reductive amination. This highly efficient one-pot reaction involves the condensation of the primary amine (1-methylpiperidin-4-amine) with 2-ethylbutanal. This condensation forms an intermediate iminium ion, which is then immediately reduced by a mild reducing agent present in the reaction mixture.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Borane-pyridine complex (BAP) has also been shown to be an excellent and less toxic alternative to cyanide-containing reagents for the reductive amination of piperidines with various aldehydes. tandfonline.com The choice of reducing agent is critical to prevent the unwanted reduction of the aldehyde starting material. tandfonline.com

Direct N-alkylation provides an alternative route, where 1-methylpiperidin-4-amine is reacted with a 2-ethylbutyl halide (e.g., 1-bromo-2-ethylbutane). This method, however, is often less efficient than reductive amination due to the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts and lower yields of the desired secondary amine.

Reductive Amination and Alkylation Strategies in Piperidine Synthesis

Reductive amination is a cornerstone of piperidine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. nih.gov The reaction condenses an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced to an amine. nih.govresearchgate.net This method is particularly prevalent in the synthesis of N-substituted piperidines starting from a piperidone precursor. researchgate.net

The process can be performed in one or two steps. In the one-pot procedure, the amine, carbonyl compound, and a reducing agent that is selective for the iminium ion over the carbonyl group are mixed together. The borohydride (B1222165) reagents listed in the table below are frequently used for this purpose due to their mild nature.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; does not reduce most aldehydes and ketones. Tolerates a wide range of functional groups. | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in acidic conditions (pH 3-6) where iminium ion formation is favorable. | Highly toxic due to the potential release of hydrogen cyanide. |

| Borane-Pyridine Complex (BAP) | Less toxic than NaBH₃CN; effective for various aldehydes and piperidines; avoids nitrile impurity formation. tandfonline.com | Can sometimes lead to the reduction of the aldehyde as a side reaction. tandfonline.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney-Ni) | "Green" method with high atom economy; effective for large-scale synthesis. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires pressure equipment. |

Direct N-alkylation serves as another fundamental strategy. It involves the nucleophilic substitution reaction between an amine and an alkyl halide. While straightforward, its application in the synthesis of secondary amines from primary amines can be complicated by polyalkylation, where the newly formed secondary amine competes with the starting primary amine for the alkyl halide, leading to tertiary amine and quaternary ammonium salt byproducts. This often necessitates the use of a large excess of the starting amine to favor the desired mono-alkylation product.

Functionalization and Analog Synthesis of this compound Derivatives

Strategies for N-Substitution on the Piperidine Ring

Modifying the N-methyl group on the piperidine ring allows for the exploration of how different substituents at this position affect biological activity. A versatile strategy to achieve this involves a multi-step sequence starting from a protected piperidine precursor that lacks the N-methyl group.

A common synthetic route would be:

Starting Material : Begin with N-Boc-4-piperidone.

Reductive Amination : React N-Boc-4-piperidone with 2-ethylbutylamine (B1583521) to synthesize N-Boc-N-(2-ethylbutyl)piperidin-4-amine.

Deprotection : Remove the tert-butoxycarbonyl (Boc) protecting group using an acid, such as trifluoroacetic acid (TFA), to yield N-(2-ethylbutyl)piperidin-4-amine.

N-Alkylation/Reductive Amination : The resulting secondary amine on the piperidine ring can then be reacted with a variety of aldehydes or alkyl halides to introduce diverse substituents. For example, reacting it with formaldehyde (B43269) and a reducing agent would re-introduce the methyl group, while using other aldehydes (e.g., acetaldehyde, benzaldehyde) would yield N-ethyl or N-benzyl analogs, respectively. mdpi.com

This modular approach allows for the late-stage diversification of the N-substituent on the piperidine ring.

Generation of Conformationally Restricted Analogues

To understand the bioactive conformation of this compound, medicinal chemists often synthesize conformationally restricted analogues. By reducing the number of rotatable bonds, these rigid or semi-rigid molecules can provide insight into the optimal three-dimensional shape required for biological activity.

Strategies to achieve conformational restriction include:

Introduction of Bicyclic Systems : One approach is to "bridge" the piperidine ring. For example, creating an additional carbon bridge between the nitrogen (N-1) and another position on the ring (e.g., C-3) would result in a bicyclic system like a granatane scaffold, severely limiting the conformational freedom of the piperidine chair.

Spirocyclization : A spirocyclic center can be introduced at a carbon adjacent to one of the nitrogen atoms. For instance, modifying the synthesis to incorporate a cyclopropane (B1198618) or cyclobutane (B1203170) ring fused at the C-3 or C-5 position of the piperidine would restrict local bond rotations.

Incorporation of Unsaturation : Introducing a double bond into the piperidine ring, for instance to create a tetrahydropyridine (B1245486) derivative, would flatten the ring and reduce the number of possible conformations.

Strategic Placement of Bulky Groups : Adding large, sterically demanding substituents to the piperidine ring can favor a specific chair conformation and restrict the rotation of adjacent side chains. For example, the synthesis of 2,6-diarylpiperidin-4-ones often results in a chair conformation where the bulky aryl groups occupy equatorial positions to minimize steric strain. chemrevlett.com

These advanced synthetic strategies, while complex, are powerful tools for dissecting the relationship between molecular conformation and function.

Preparation of Chemically Labeled Compounds for Mechanistic Elucidation

The introduction of deuterium (B1214612) into the this compound structure can be strategically employed to probe metabolic stability and investigate kinetic isotope effects. For instance, deuteration at positions susceptible to enzymatic oxidation can significantly slow down metabolism, aiding in the identification of metabolic soft spots. General methods for the deuteration of amines and piperidine rings are well-documented. One such approach involves the use of transition-metal catalysts, like ruthenium complexes, to facilitate hydrogen-deuterium exchange reactions on the piperidine ring using deuterium oxide (D₂O) as the deuterium source. researchgate.net Regio- and stereoselective incorporation of deuterium can also be achieved by starting from pyridine (B92270) precursors, which are then subjected to reduction and deuteration steps. researchgate.net

For studying the N-demethylation pathway of the 1-methyl group, a common metabolic route for N-alkylpiperidines, the synthesis of a deuterated N-methyl analogue (N-(trideuteromethyl)) is invaluable. researchgate.netresearchgate.netnih.gov The kinetic isotope effect observed with this labeled compound can provide insights into the rate-determining step of the demethylation process, which is often mediated by cytochrome P450 enzymes. nih.gov

The following table summarizes potential deuteration strategies for this compound based on established methods for similar structures:

| Labeling Position | Precursor/Reagent | Method | Purpose of Labeling |

| Piperidine Ring | N-(2-ethylbutyl)-4-aminopyridine | Catalytic reduction with D₂ | To study the overall metabolic fate of the piperidine core. |

| N-methyl Group | N-(2-ethylbutyl)piperidin-4-amine and CD₃I | N-alkylation | To investigate N-demethylation pathways and kinetic isotope effects. |

| 2-ethylbutyl Side Chain | Labeled 2-ethylbutyl bromide | Alkylation of 1-methylpiperidin-4-amine | To trace the metabolism of the N-alkyl side chain. |

Furthermore, radiolabeling with isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be instrumental for in vivo imaging studies, such as Positron Emission Tomography (PET), to visualize the distribution and binding of the compound in real-time. The synthesis of such radiolabeled compounds typically involves a late-stage introduction of the radionuclide to a suitable precursor. For example, a desmethyl precursor could be reacted with [¹¹C]methyl iodide to introduce the radiolabeled methyl group on the piperidine nitrogen.

The table below outlines a hypothetical radiosynthesis approach for a ¹¹C-labeled analogue:

| Radiosynthesis of [¹¹C]this compound | |

| Precursor | N-(2-ethylbutyl)piperidin-4-amine |

| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) |

| Reaction Conditions | A solution of the precursor in a suitable solvent (e.g., DMF or acetone) is treated with [¹¹C]CH₃I in the presence of a weak base (e.g., K₂CO₃) and heated for a short duration. |

| Purification | The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired radiolabeled product. |

| Quality Control | The radiochemical purity and specific activity of the final product are determined using analytical HPLC and a calibrated radiation detector. |

The availability of these chemically labeled compounds is a prerequisite for in-depth mechanistic studies, providing essential tools to understand the pharmacokinetics and pharmacodynamics of this compound.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N 2 Ethylbutyl 1 Methylpiperidin 4 Amine Analogues

Impact of N-Substituent Modifications on Biological Interaction Profile

The substituents on the nitrogen atoms of the 4-aminopiperidine (B84694) scaffold play a pivotal role in determining the affinity and selectivity of these compounds for their biological targets. Modifications at both the piperidine (B6355638) nitrogen (N1) and the 4-amino nitrogen (N4) can significantly alter the interaction profile.

The nature of the alkyl substituent on the 4-amino nitrogen is a key determinant of biological activity. While specific data on the N-(2-ethylbutyl) group is limited in the public domain, general principles from related 4-aminopiperidine series offer valuable insights.

In a series of antifungal 4-aminopiperidines, the length and branching of the N-alkyl substituent at the 4-amino position were found to be critical. High antifungal activity was observed when a long, unbranched alkyl chain, such as an n-dodecyl group, was present. Conversely, shorter, branched, or cyclic alkyl residues at this position were detrimental to the activity mdpi.com. This suggests that for certain biological targets, a linear alkyl chain may be preferred to fit into a specific hydrophobic pocket, and branching could introduce steric hindrance, preventing optimal binding.

For instance, the data in the table below, derived from a study on antifungal 4-aminopiperidines, illustrates this trend.

| Compound ID | N1-Substituent | N4-Alkyl Substituent | Antifungal Activity |

| 1 | Benzyl | n-Dodecyl | High |

| 2 | Phenylethyl | n-Dodecyl | High |

| 3 | Benzyl | Isopropyl | Low |

| 4 | Benzyl | Cyclohexyl | Low |

In the context of central nervous system targets, such as dopamine receptors, N-substituents on the 4-aminopiperidine core also significantly influence affinity. For example, a study on substituted 4-aminopiperidines as dopamine D4 receptor antagonists revealed that an N-(phenylmethyl) group was a key feature for high affinity nih.gov. While this is an arylalkyl substituent, it underscores the importance of the nature and size of the group at this position.

The presence of a methyl group on the piperidine nitrogen (N1-methyl) is a common feature in many biologically active piperidine derivatives. In the case of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor ligands, the N-methyl analogues were found to be nonselective opioid antagonists nih.gov. This highlights that even a small alkyl group at the N1 position can profoundly impact the pharmacological profile.

The introduction of a spacer between the 4-aminopiperidine core and a terminal lipophilic group can modulate the biological activity by optimizing the distance and orientation of the pharmacophoric elements for receptor binding.

In a series of histamine H3 and sigma-1 receptor antagonists based on piperidine and piperazine scaffolds, the length of the alkylic linker did not show a clear influence on the affinity for piperazine derivatives nih.gov. However, in other classes of compounds, linker length can be a critical parameter. For flexible linkers, their composition, often rich in small or polar amino acids like glycine and serine, provides good solubility and allows for necessary movements for the fusion of protein domains nih.gov. While not directly applicable to the N-(2-ethylbutyl) group, this illustrates the principle that the nature of the linker can be as important as its length.

For 4-aminopiperidine derivatives targeting protein kinase B, the introduction of an amide spacer between the 4-amino group and a benzyl substituent led to differences in the structure-activity relationship compared to analogues with a direct linkage researchgate.net. This suggests that the rigidity and electronic properties of the spacer can significantly influence how the substituents interact with the target protein.

Stereochemical Considerations and Enantiomeric Activity (if applicable to related structures)

The presence of a chiral center in the N-substituent, as in the case of a branched alkyl group like 2-ethylbutyl, introduces the possibility of stereoisomers with different biological activities. The differential interaction of enantiomers with chiral biological macromolecules like receptors and enzymes is a well-established principle in pharmacology.

While specific studies on the enantiomers of N-(2-ethylbutyl)-1-methylpiperidin-4-amine were not identified, research on related chiral 4-aminopiperidines underscores the importance of stereochemistry. For example, the synthesis of chiral nonracemic cis- and trans-3-alkyl-4-aminopiperidines has been pursued to obtain precursors for anilidopiperidine analgesics, indicating that the stereochemistry at the piperidine ring is crucial for their activity nih.gov.

In a study on MCH-R1 antagonists, the optimization of a 4-aminopiperidine scaffold led to a 3-aminopyrrolidine series where the (R)-enantiomer was found to be an excellent MCH antagonist, highlighting stereoselectivity nih.gov. This demonstrates that even subtle changes in the spatial arrangement of substituents can have a profound impact on receptor binding and functional activity. The synthesis of enantiomerically pure cis-4-amino-3-methylpiperidines further emphasizes the interest in stereochemically defined 4-aminopiperidine derivatives for various biological applications nih.gov.

Correlation between Molecular Structure and Target Binding Kinetics

The study of the kinetics of ligand-receptor binding, including association (k_on) and dissociation (k_off) rates, provides a more dynamic understanding of drug action compared to equilibrium binding affinity (Ki or Kd) alone. The duration of the drug-receptor complex, often referred to as residence time (1/k_off), is increasingly recognized as a key parameter for in vivo efficacy.

The process of a ligand binding to a GPCR is often more complex than a simple one-step association and dissociation researchgate.netnih.gov. Factors such as allosteric modulation, rebinding to the receptor, and interactions with the cell membrane can influence the observed binding kinetics acs.org. Computational studies, such as molecular dynamics simulations, can provide insights into the binding modes of ligands and help to understand the structural basis for their affinity and kinetics. For example, docking studies of piperidine-based compounds at the sigma-1 receptor have revealed crucial interactions between the piperidine nitrogen and specific amino acid residues within the binding site.

The table below summarizes the key structural features and their potential impact on the biological profile of this compound analogues, based on the available literature for related compounds.

| Structural Feature | Modification | Potential Impact on Biological Profile | Reference |

| N4-Substituent | Alkyl chain length | Can influence binding affinity; longer chains may be favorable for some targets. | mdpi.com |

| Alkyl chain branching | May introduce steric hindrance, potentially reducing affinity. | mdpi.com | |

| N1-Substituent | Small alkyl (e.g., methyl) | Can significantly alter the pharmacological profile (e.g., agonist vs. antagonist activity). | nih.gov |

| Linker/Spacer | Introduction between core and lipophilic group | Can optimize orientation and distance for receptor interaction. | researchgate.net |

| Stereochemistry | Presence of chiral centers | Enantiomers can exhibit different affinities and efficacies. | nih.govnih.gov |

Molecular Interaction and in Vitro Mechanistic Investigations of N 2 Ethylbutyl 1 Methylpiperidin 4 Amine Analogues

Receptor Binding and Ligand-Target Association/Dissociation Kinetics

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This method involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound (such as N-(2-ethylbutyl)-1-methylpiperidin-4-amine or its analogues), the binding affinity (typically expressed as the inhibition constant, Ki) can be determined.

While this is a standard method for characterizing the interaction of novel compounds with various receptors, no studies have been published that specifically report the results of radioligand binding assays for this compound against any known receptor. Research on other 1-methylpiperidin-4-amine derivatives has shown a wide range of affinities for various receptors, including muscarinic, opioid, and sigma receptors, depending on the other substituents on the piperidine (B6355638) ring and the amine. However, without direct experimental data, the receptor binding profile of this compound remains uncharacterized.

Kinetic Receptor Interaction Studies (e.g., Association and Dissociation Rates)

Beyond simple affinity measurements, kinetic receptor interaction studies provide valuable information about the dynamics of the ligand-receptor interaction. These studies measure the rate at which a ligand binds to its receptor (the association rate constant, kon) and the rate at which it dissociates from the receptor (the dissociation rate constant, koff). These kinetic parameters can provide a more nuanced understanding of a compound's pharmacological activity than affinity alone.

Techniques such as surface plasmon resonance (SPR) and kinetic radioligand binding assays are commonly employed for these studies. However, a review of the scientific literature indicates that no kinetic receptor interaction studies have been performed on this compound or its close analogues. Therefore, its association and dissociation rates at any given receptor are currently unknown.

Enzyme Inhibition Profiling and Kinetic Characterization

Enzyme inhibition assays are used to determine whether a compound can interfere with the activity of an enzyme. Similar to receptor binding assays, these studies can provide information on the potency of inhibition (typically as an IC50 value) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A thorough search of the literature did not yield any studies on the enzyme inhibition profile of this compound. It is therefore not known whether this compound inhibits any enzymes, and if so, what its potency or mechanism of action would be.

Macromolecular Interaction Studies (e.g., DNA Binding, Protein-Ligand Interactions in cell-free systems)

In addition to interacting with receptors and enzymes, some small molecules can bind to other macromolecules such as DNA or plasma proteins. Techniques like fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry can be used to study these interactions in cell-free systems.

Cellular Pathway Modulation in Defined In Vitro Systems (excluding disease-specific outcomes)

In vitro cellular assays can provide insights into how a compound affects cellular signaling pathways. These assays can measure changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression in response to compound treatment.

As with the other areas of investigation, there is no available data on the effects of this compound on any cellular pathways in defined in vitro systems. Its impact on cellular signaling remains an open area for future research.

Computational Chemistry and Molecular Modeling Applications for N 2 Ethylbutyl 1 Methylpiperidin 4 Amine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a computational method used to identify the stable three-dimensional shapes (conformers) of a molecule. For a flexible molecule like N-(2-ethylbutyl)-1-methylpiperidin-4-amine, which contains a piperidine (B6355638) ring and a flexible ethylbutyl side chain, numerous conformations are possible. The piperidine ring itself can exist in chair, boat, and twist-boat conformations. Studies on similar molecules, such as N-methyl piperidine, have explored these conformational states. rsc.org The orientation of the N-methyl and the 4-amino-substituted group (as either axial or equatorial) further multiplies the number of possible stable structures.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.comfrontiersin.org An MD simulation would track the movements of each atom in this compound, offering insights into its flexibility, how it changes shape in different solvent environments, and its interactional stability. Such simulations can reveal the most probable conformations and the energy barriers between them. For instance, a simulation could determine the likelihood of the piperidine ring flipping from one chair conformation to another.

Ligand-Target Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein target). nih.govmdpi.com If this compound were being investigated as a potential therapeutic agent, docking studies would be essential to predict how it might interact with a biological target.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. This would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For example, the amine groups on the piperidine ring could potentially act as hydrogen bond donors or acceptors. While no specific docking studies for this compound have been published, research on other piperidine-containing molecules demonstrates their successful use in identifying potential inhibitors for various protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Kinetic Relationship (QSKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov To build a QSAR model for analogues of this compound, one would need a dataset of similar piperidine derivatives with experimentally measured biological activities (e.g., inhibitory concentrations).

Various molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) would be calculated for each compound. The QSAR model would then use these descriptors to predict the activity of new, untested compounds. A study on 4-phenylpiperidines, for example, successfully used QSAR to understand how structural properties affect their biological response. nih.gov Similarly, QSKR models relate structural features to kinetic properties, such as the rate of a reaction or the binding and dissociation rates of a ligand to its target. No QSAR or QSKR studies specific to this compound are available.

De Novo Design and Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a "hit" compound, its structure could be used as a starting point for a virtual screen to find similar, potentially more potent, molecules. This can be done through either ligand-based or structure-based approaches.

Ligand-based virtual screening would involve searching for molecules with similar shapes and chemical features to this compound.

Structure-based virtual screening would involve docking a large library of compounds into the binding site of a target protein to see which ones fit best. nih.gov

De novo design is a more advanced technique where novel molecular structures are generated computationally, piece by piece, within the constraints of a target's binding site. This method could theoretically be used to design new ligands that are optimized for binding to a specific target, potentially using the piperidine scaffold of this compound as a starting fragment.

Advanced Analytical Characterization in Research Settings for N 2 Ethylbutyl 1 Methylpiperidin 4 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be employed to characterize N-(2-ethylbutyl)-1-methylpiperidin-4-amine.

¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the 2-ethylbutyl group, the piperidine (B6355638) ring, the N-methyl group, and the amine N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Predicted ¹H NMR Data for this compound Predicted for a solution in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.90 - 3.10 | Multiplet | 2H | Piperidine H2/H6 (axial) |

| ~ 2.60 | Doublet of Doublets | 2H | N-CH₂(ethylbutyl) |

| ~ 2.25 | Singlet | 3H | N-CH₃ |

| ~ 2.00 - 2.15 | Multiplet | 2H | Piperidine H2/H6 (equatorial) |

| ~ 1.80 - 1.95 | Multiplet | 2H | Piperidine H3/H5 (axial) |

| ~ 1.50 - 1.65 | Multiplet | 1H | CH(ethylbutyl) |

| ~ 1.30 - 1.45 | Multiplet | 4H | CH₂(ethyl) x2 |

| ~ 1.20 - 1.30 | Multiplet | 2H | Piperidine H3/H5 (equatorial) |

| ~ 1.10 | Broad Singlet | 1H | N-H |

| ~ 0.85 - 0.95 | Triplet | 6H | CH₃(ethyl) x2 |

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Predicted ¹³C NMR Data for this compound Predicted for a solution in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55.0 | Piperidine C2/C6 |

| ~ 52.5 | N-CH₂(ethylbutyl) |

| ~ 50.0 | Piperidine C4 |

| ~ 46.5 | N-CH₃ |

| ~ 40.0 | CH(ethylbutyl) |

| ~ 32.0 | Piperidine C3/C5 |

| ~ 24.0 | CH₂(ethyl) |

| ~ 11.0 | CH₃(ethyl) |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) would likely be used. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is predictable, with common cleavage points occurring at bonds adjacent to the nitrogen atoms (alpha-cleavage), leading to stable carbocations.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₃]⁺ |

| 155 | [M - C₃H₇]⁺ |

| 97 | [Piperidine ring fragment after alpha-cleavage]⁺ |

| 84 | [C₆H₁₄N]⁺ (2-ethylbutylamine fragment) |

| 71 | [C₄H₁₀N]⁺ (Methylpiperidine fragment) |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The spectrum for this compound, a secondary amine, would be expected to show several key absorption bands.

Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3350 (weak, sharp) | N-H Stretch | Secondary Amine |

| 2950 - 2850 (strong) | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~ 2780 (medium) | C-H Stretch (Bohlmann bands) | Characteristic of trans-diaxial protons to N lone pair |

| 1580 - 1650 (weak-medium) | N-H Bend | Secondary Amine |

| 1450 - 1470 (medium) | C-H Bend | Alkyl (CH₂) |

| 1150 - 1250 (medium) | C-N Stretch | Aliphatic Amine |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts and for quantifying its purity.

HPLC is a primary method for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method would be suitable. The compound, being basic, would be analyzed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection would typically be performed with a UV detector, although a charged aerosol detector (CAD) or mass spectrometer (LC-MS) could also be used for more universal detection.

Hypothetical HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 8.52 min |

| Purity (by area %) | >99.5% |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for definitive identification of the peak. A non-polar capillary column would typically be used.

Hypothetical GC Purity Analysis Data

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | FID |

| Retention Time | 10.25 min |

| Purity (by area %) | >99.0% |

X-ray Crystallography of Compound and Co-crystals

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.

This compound is likely an oil or low-melting solid at room temperature and would not be suitable for single-crystal X-ray diffraction in its free base form. However, it can be readily converted into a crystalline salt by reaction with an acid such as hydrochloric acid (HCl) or hydrobromic acid (HBr). The resulting hydrochloride or hydrobromide salt would be expected to have a higher melting point and a greater propensity to form high-quality single crystals suitable for analysis.

If a suitable crystal is obtained, the analysis would provide unambiguous confirmation of the compound's connectivity and the conformation of the piperidine ring (likely a chair conformation) and the orientation of its substituents. This technique is particularly valuable for confirming the relative stereochemistry if chiral centers were present.

Hypothetical Crystallographic Data for N-(2-ethylbutyl)-1-methylpiperidin-4-ammonium Chloride

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₂₇N₂⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 95.55 |

| Volume (ų) | 1535.4 |

| Conformation | Piperidine ring in chair form |

Future Research Directions and Potential Applications of N 2 Ethylbutyl 1 Methylpiperidin 4 Amine As Chemical Probes

Development of N-(2-ethylbutyl)-1-methylpiperidin-4-amine as a Research Tool

The journey of a compound from a mere chemical structure to a valuable research tool begins with its synthesis and characterization. The development of this compound as a research tool would necessitate a multi-pronged approach.

A crucial first step would be the establishment of a robust and scalable synthetic route. Drawing from established methods for the synthesis of 4-aminopiperidine (B84694) derivatives, a likely approach would involve the reductive amination of 1-methyl-4-piperidone (B142233) with 2-ethylbutylamine (B1583521). mdpi.comresearchgate.net Optimization of this synthesis would be paramount to ensure high purity and yield, which are prerequisites for its use in sensitive biological assays.

Once synthesized, the compound would need to be derivatized to create a suite of research tools. This could include the incorporation of reporter tags such as fluorophores for use in cellular imaging, or biotin (B1667282) for affinity-based purification of its binding partners. Furthermore, the synthesis of photo-affinity labels would enable the covalent modification of its biological targets, facilitating their identification.

The following table illustrates a hypothetical set of synthesized derivatives and their potential applications:

| Derivative | Reporter Tag | Potential Application |

| This compound-FITC | Fluorescein isothiocyanate | Cellular localization studies via fluorescence microscopy |

| This compound-Biotin | Biotin | Pull-down assays to identify binding proteins |

| This compound-Azide | Azide | Click chemistry-based target identification |

Exploration of Novel Biological Target Engagement Mechanisms

The biological activity of piperidine (B6355638) derivatives is often dictated by the nature of the substituents on the piperidine ring and the nitrogen atom. mdpi.comresearchgate.net The N-methyl group and the N-(2-ethylbutyl) substituent of the target compound suggest potential interactions with a range of biological targets. Future research should focus on identifying these targets and elucidating the mechanisms of engagement.

Initial studies would likely involve broad-based phenotypic screening to identify any observable effects of the compound on cell viability, proliferation, or morphology. Based on the known activities of structurally similar compounds, which include antifungal and antimicrobial effects, initial screens could focus on these areas. biointerfaceresearch.commdpi.com

Subsequent target deconvolution efforts could employ a variety of techniques. Affinity chromatography, using the biotinylated derivative, could be used to isolate binding partners from cell lysates. Additionally, computational approaches such as molecular docking could be used to predict potential binding sites on known protein structures. The structural similarity to compounds known to interact with G-protein coupled receptors (GPCRs) or ion channels makes these protein families attractive starting points for investigation.

A hypothetical target validation workflow is presented below:

| Step | Method | Objective |

| 1 | Phenotypic Screening | Identify biological effects of the compound |

| 2 | Affinity Purification | Isolate potential binding partners |

| 3 | Mass Spectrometry | Identify isolated proteins |

| 4 | In vitro Binding Assays | Confirm direct interaction with putative targets |

| 5 | Cellular Target Engagement Assays | Validate target engagement in a cellular context |

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid screening of large compound libraries. The unique structural features of this compound make it an interesting candidate for inclusion in HTS campaigns.

Its potential as a chemical probe could be leveraged to develop novel HTS assays. For example, if the compound is found to bind to a specific protein target with high affinity and selectivity, a fluorescently labeled version could be used in a competitive binding assay to screen for other small molecules that bind to the same target.

Furthermore, the compound itself could be screened against a wide array of biological targets to uncover unexpected activities. Modern HTS platforms allow for the screening of compounds in a variety of assay formats, from simple biochemical assays to complex cell-based assays that measure changes in gene expression or protein localization.

The following table outlines potential HTS campaigns involving this compound:

| HTS Campaign | Assay Type | Goal |

| Target-based screening | Competitive binding assay | Identify novel ligands for the compound's target |

| Phenotypic screening | Cell viability assay | Discover novel cytotoxic or cytoprotective effects |

| High-content screening | Cellular imaging assay | Identify effects on subcellular structures or pathways |

Theoretical Frameworks for Predictive Design of Analogues with Tuned Properties

The development of a chemical probe is often an iterative process, involving the synthesis and testing of multiple analogues to optimize properties such as potency, selectivity, and cell permeability. Theoretical and computational approaches can greatly accelerate this process by providing a framework for the predictive design of new molecules.

Structure-activity relationship (SAR) studies would be a critical component of this effort. nih.govfrontiersin.org By systematically modifying the N-(2-ethylbutyl) and 1-methyl groups of the parent compound, researchers could gain insights into the structural requirements for biological activity. For instance, varying the length and branching of the N-alkyl chain could modulate binding affinity and selectivity. mdpi.com

Computational modeling, including quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations, could be used to build predictive models of compound activity. These models could then be used to virtually screen large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing.

A hypothetical SAR study is outlined in the table below, exploring modifications to the N-(2-ethylbutyl) group:

| Analogue | Modification | Predicted Effect |

| N-butyl-1-methylpiperidin-4-amine | Shorter, unbranched alkyl chain | Altered binding affinity and selectivity |

| N-hexyl-1-methylpiperidin-4-amine | Longer, unbranched alkyl chain | Increased lipophilicity, potentially affecting cell permeability |

| N-(2,2-dimethylpropyl)-1-methylpiperidin-4-amine | Increased steric bulk | Probing the size of the binding pocket |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.